(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy
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Overview
Description
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy is a complex organic compound that features a phosphine ligand. This compound is notable for its applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its structure includes bulky substituents that can influence its reactivity and selectivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenyl bromide with 2-(dicyclohexylphosphanyl)phenyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under palladium-catalyzed conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .
Scientific Research Applications
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving phosphine ligands.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy exerts its effects involves its role as a ligand in catalytic processes. The phosphine ligand coordinates with palladium to form a reactive complex that facilitates various cross-coupling reactions. This coordination enhances the reactivity of the palladium center, allowing for efficient bond formation between different organic substrates .
Comparison with Similar Compounds
Similar Compounds
joYPhos: A similar phosphine ligand used in palladium-catalyzed reactions.
SPhos: Another phosphine ligand with similar applications but different steric and electronic properties.
Uniqueness
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy is unique due to its specific combination of bulky substituents and phosphine ligand, which provides distinct steric and electronic properties. These properties can influence the selectivity and efficiency of catalytic reactions, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVUEGEEBNFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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